molecular formula C12H25ClN2O3 B1449053 H-Leu-Gly-OtBu HCl CAS No. 56610-13-0

H-Leu-Gly-OtBu HCl

Número de catálogo: B1449053
Número CAS: 56610-13-0
Peso molecular: 280.79 g/mol
Clave InChI: UTYHNRBLBHNQRL-FVGYRXGTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-Leu-Gly-OtBu HCl is a useful research compound. Its molecular formula is C12H25ClN2O3 and its molecular weight is 280.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
H-Leu-Gly-OtBu HCl is utilized as a building block in SPPS due to its ability to form stable peptide bonds. The t-butyl group protects the amino acid during synthesis, allowing for selective reactions. For instance, studies have demonstrated the successful coupling of H-Leu-Gly-OtBu with other amino acids to create complex peptides without racemization, which is crucial for maintaining biological activity .

Case Study: Synthesis of Bioactive Peptides
In a recent study, researchers synthesized a series of bioactive peptides using H-Leu-Gly-OtBu as a key intermediate. The peptides were designed to exhibit specific biological activities, including antimicrobial properties. The synthesis involved coupling H-Leu-Gly-OtBu with various C-terminal modifications, demonstrating its versatility in generating diverse peptide structures .

Drug Delivery Systems

Polymer-Based Drug Carriers
H-Leu-Gly-OtBu has been integrated into biodegradable polymer systems for drug delivery applications. Its incorporation into polyphosphazene-based hybrids allows for controlled drug release. The hydrophobic nature of leucine facilitates interaction with hydrophobic drugs, enhancing solubility and stability in biological environments .

Case Study: Cancer Immunotherapy
One notable application involved the attachment of the immune response modifier imiquimod to a polyphosphazene backbone via H-Leu-Gly-OtBu. This strategy enabled targeted drug release in lysosomal compartments, improving therapeutic efficacy against cancer cells while minimizing systemic toxicity .

Enzymatic Hydrolysis
The peptide sequence incorporating H-Leu-Gly-OtBu is designed to be susceptible to enzymatic degradation by cathepsin B, an enzyme prevalent in lysosomes. This property is beneficial for developing targeted therapies where controlled degradation of the carrier is required for drug release .

Case Study: In Vivo Studies
In vivo experiments demonstrated that peptides containing H-Leu-Gly-OtBu exhibited enhanced bioavailability and therapeutic effects compared to their non-modified counterparts. This was attributed to the compound's ability to facilitate cellular uptake and subsequent release of the active drug within target tissues .

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the solid-phase synthesis of H-Leu-Gly-OtBu HCl to minimize side reactions?

  • Methodological Answer : Key parameters include:

  • Coupling Reagents : Use HATU or DCC with HOBt to activate carboxyl groups, reducing racemization risks .
  • Solvent Selection : Anhydrous DMF or dichloromethane ensures optimal solubility and reaction efficiency .
  • Temperature Control : Maintain 0–4°C during coupling to suppress epimerization .
  • Deprotection Strategy : Use tert-butyl groups for carboxyl protection, removed via TFA treatment to preserve peptide integrity .
    • Validation : Monitor reaction progress via TLC or HPLC, targeting ≥95% purity post-purification .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR verifies backbone structure and tert-butyl group presence (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ ≈ 309.8 Da) .
  • HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) assess purity; retention time consistency indicates reproducibility .

Q. How should this compound be stored to prevent degradation in long-term studies?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the ester group .
  • Humidity Control : Use desiccants to avoid moisture-induced tert-butyl ester cleavage .
  • Solubility Considerations : Prepare stock solutions in anhydrous DMSO or DMF; avoid aqueous buffers unless immediately used .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the conformational stability of this compound in varying solvent environments?

  • Methodological Answer :

  • Force Field Selection : Use AMBER or CHARMM for peptide simulations, incorporating parameters for tert-butyl esters .
  • Solvent Modeling : Explicit solvent models (e.g., TIP3P water) simulate interactions in polar solvents; nonpolar solvents (e.g., chloroform) require adjusted dielectric constants .
  • Analysis Metrics : Calculate root-mean-square deviation (RMSD) to track backbone stability, and solvent-accessible surface area (SASA) to assess solvent shielding effects .

Q. What strategies resolve contradictions between NMR and MS data when characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Artifact Identification : Check for solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) or incomplete deuterium exchange .
  • MS Adduct Confirmation : Verify non-covalent adducts (e.g., Na⁺/K⁺) by comparing observed m/z with theoretical values .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and tandem MS (MS/MS) to confirm fragmentation patterns .

Q. How can researchers optimize the coupling efficiency of this compound in automated peptide synthesizers?

  • Methodological Answer :

  • Coupling Cycle Parameters : Extend reaction time to 2 hours and use double couplings for sterically hindered residues .
  • Real-Time Monitoring : Incorporate in-line UV monitoring (220 nm) to detect Fmoc deprotection completeness .
  • Resin Selection : Use Wang or Rink amide resin for C-terminal tert-butyl ester compatibility .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA to HPLC purity data and NMR spectral fingerprints to identify outlier batches .
  • Control Charts : Track yield and purity metrics using Shewhart charts with ±3σ limits to detect process deviations .

Q. How do pH and temperature gradients affect the stability of this compound in aqueous buffers?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 25–40°C across pH 2–8; quantify degradation via HPLC at 0, 24, and 72 hours .
  • Kinetic Modeling : Fit degradation data to first-order kinetics to calculate half-life (t½) and activation energy (Ea) .

Propiedades

Número CAS

56610-13-0

Fórmula molecular

C12H25ClN2O3

Peso molecular

280.79 g/mol

Nombre IUPAC

tert-butyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate;hydrochloride

InChI

InChI=1S/C12H24N2O3.ClH/c1-8(2)6-9(13)11(16)14-7-10(15)17-12(3,4)5;/h8-9H,6-7,13H2,1-5H3,(H,14,16);1H/t9-;/m0./s1

Clave InChI

UTYHNRBLBHNQRL-FVGYRXGTSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)OC(C)(C)C)N.Cl

SMILES isomérico

CC(C)C[C@@H](C(=O)NCC(=O)OC(C)(C)C)N.Cl

SMILES canónico

CC(C)CC(C(=O)NCC(=O)OC(C)(C)C)N.Cl

Secuencia

LG

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.